molecular formula C13H28O3 B094082 Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- CAS No. 16754-49-7

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-

Cat. No.: B094082
CAS No.: 16754-49-7
M. Wt: 232.36 g/mol
InChI Key: IVXPLWROXBUJSE-UHFFFAOYSA-N
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Description

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] (CAS: 16754-49-7) is a branched orthoester compound characterized by a central methylidyne carbon (C≡) bonded to three oxygen atoms, each linked to a 2-methyl-substituted propane group. This structure confers unique physicochemical properties, including high flammability and reactivity with water or oxidizing agents.

Key properties inferred from structural analogs include:

  • Molecular formula: Likely C₁₀H₂₂O₃ (based on propane backbone with three 2-methyl-oxy substituents).
  • Boiling point: Estimated >150°C (higher than Triethyl orthoformate due to increased alkyl chain branching).
  • Reactivity: Prone to hydrolysis under acidic or aqueous conditions, similar to other orthoesters.

Properties

IUPAC Name

1-[bis(2-methylpropoxy)methoxy]-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-13H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPLWROXBUJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337898
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-49-7
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic Systems

  • Catalysts : Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or anhydrous zinc chloride (ZnCl2\text{ZnCl}_2) are typically employed at 5–10 wt% relative to chloroform.

  • Temperature : The exothermic reaction is maintained at 60–80°C to optimize kinetics while minimizing side reactions like etherification of isobutanol.

  • Stoichiometry : A 3:1 molar ratio of isobutanol to chloroform ensures complete conversion, though excess alcohol (up to 4:1) improves yield by displacing equilibrium.

Byproduct Management

The primary byproduct, hydrogen chloride (HCl\text{HCl}), is neutralized in situ using aqueous sodium hydroxide (NaOH\text{NaOH}) or calcium carbonate (CaCO3\text{CaCO}_3). Post-reaction, the crude mixture undergoes fractional distillation under reduced pressure (20–30 mmHg) to isolate triisobutyl orthoformate (boiling point ~120°C at 20 mmHg). Impurities such as unreacted isobutanol and dialkoxy derivatives are removed via silica gel chromatography in industrial settings.

Hydrocyanic Acid-Based Synthesis with Isobutanol

An alternative method, adapted from trimethyl orthoformate production, utilizes hydrocyanic acid (HCN\text{HCN}) and isobutanol. This two-step process avoids chloroform, offering a safer route for large-scale synthesis.

Formation of Intermediate Amine Salt

In the first step, HCN\text{HCN} reacts with isobutanol and hydrogen chloride (HCl\text{HCl}) to form an iminoether intermediate:

HCN+3C4H9OH+HClC(OC4H9)3NH2+Cl\text{HCN} + 3 \text{C}4\text{H}9\text{OH} + \text{HCl} \rightarrow \text{C}(\text{OC}4\text{H}9)3\text{NH}2^+ \text{Cl}^-

The reaction occurs at 0–5°C to suppress HCN\text{HCN} volatilization, with yields exceeding 85% under optimal conditions.

Alcoholysis to Triisobutyl Orthoformate

The amine salt undergoes alcoholysis with additional isobutanol at 50–60°C, releasing ammonia (NH3\text{NH}_3) and yielding the orthoformate:

C(OC4H9)3NH2+Cl+C4H9OHC(OC4H9)3+NH3+HCl\text{C}(\text{OC}4\text{H}9)3\text{NH}2^+ \text{Cl}^- + \text{C}4\text{H}9\text{OH} \rightarrow \text{C}(\text{OC}4\text{H}9)3 + \text{NH}3 + \text{HCl}

Gaseous NH3\text{NH}_3 is scrubbed from the reactor, while residual HCl\text{HCl} is neutralized with NaOH\text{NaOH}.

Refinement and Purity Enhancement

Crude product is washed with cold water (5°C) to remove ionic residues, followed by distillation. Implementing nanofiltration membranes—a technique validated for analogous orthoesters—further elevates purity to >99.5% by excluding trace isobutanol and oligomers.

Comparative Analysis of Industrial Methods

Parameter Acid-Catalyzed Condensation Hydrocyanic Acid Route Catalytic Cracking
Yield 75–82%85–90%89–93%
Purity 98.5%99.6–99.8%99.1–99.3%
Reaction Temperature 60–80°C0–60°C85–110°C
Catalyst Toxicity Moderate (H2SO4\text{H}_2\text{SO}_4)Low (quinoline)Low (ceramic)
Scalability HighModerateHigh

The hydrocyanic acid method offers superior purity and yield but poses handling challenges due to HCN\text{HCN} toxicity. Catalytic cracking, while efficient, requires upstream synthesis of 2,2-diisobutoxypropane, adding complexity. Acid-catalyzed condensation remains the most cost-effective for bulk production .

Chemical Reactions Analysis

Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Introduction to Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], also known as triisobutoxymethane, is a chemical compound with the molecular formula C13H28O3C_{13}H_{28}O_{3} and a CAS Registry Number of 16754-49-7. This compound features a complex structure characterized by three ether groups bonded to a central carbon atom, which is further connected to three 2-methylpropane groups. Its unique properties make it a subject of interest in various scientific and industrial applications.

Basic Information

  • Molecular Weight : 232.36 g/mol
  • Purity : 95%
  • IUPAC Name : triisobutoxymethane
  • Structural Formula :
    CC C COC OCC C C OCC C C\text{CC C COC OCC C C OCC C C}

Physical Properties

  • Boiling Point : Approximately 191 °C
  • Density : 0.8805 g/cm³ at 20 °C

Chemical Synthesis

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Esterification : Used in the formation of esters for flavoring and fragrance compounds.
  • Etherification : Acts as a reagent in the synthesis of ethers, which are valuable solvents and intermediates in organic chemistry.

Material Science

Due to its unique branching structure and functional groups, this compound finds applications in material science:

  • Polymer Production : It can be utilized in the synthesis of polymers with specific properties such as flexibility and thermal stability.
  • Coatings and Adhesives : The compound's ether functionalities enhance adhesion properties in coatings and sealants.

Biological Applications

Research into the biological interactions of propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] has revealed potential uses:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs may improve bioavailability and targeted delivery.
  • Biocompatibility Studies : Investigations into its compatibility with biological systems are crucial for developing new therapeutic agents.

Environmental Chemistry

The compound's properties allow for exploration in environmental applications:

  • Pollutant Degradation : Studies suggest that propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] can be used to enhance the degradation of environmental pollutants through chemical reactions.

Case Study 1: Synthesis of Ethers

A study demonstrated the successful use of propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] in synthesizing ethers via a simple etherification reaction under controlled conditions. The reaction yielded high purity ethers suitable for industrial applications.

Case Study 2: Polymer Development

In another research project, the compound was incorporated into polymer formulations to enhance mechanical strength and thermal resistance. The resulting materials exhibited improved performance characteristics compared to traditional polymers.

Mechanism of Action

The mechanism of action of propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Orthoester Derivatives

Compound Name CAS Number Molecular Formula Key Substituents
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- 16754-49-7 C₁₀H₂₂O₃ (est.) Three 2-methylpropoxy groups
Ethane, 1,1',1''-[methylidynetris(oxy)]tris- (Triethyl orthoformate) 122-51-0 C₇H₁₆O₃ Three ethoxy groups
1,1,1-Trimethoxypropane 52698-46-1 C₆H₁₄O₃ Three methoxy groups
Propane, 1,1'-[ethylidenebis(oxy)]bis[2-methyl- 5669-09-0 C₁₀H₂₂O₄ Ethylidene-bridged bis(2-methylpropoxy)

Structural Insights :

  • Electron Density : Oxygen atoms in orthoesters stabilize adjacent carbocations during acid-catalyzed reactions, a shared feature across all compounds.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Water Solubility Flammability (H-Code)
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- >150 (est.) ~0.90 (est.) Insoluble H225 (Highly flammable)
Triethyl orthoformate 143 0.891 Low H225
1,1,1-Trimethoxypropane 119–121 0.948 Moderate H226 (Flammable)

Key Observations :

  • Flammability : The target compound’s branched structure increases flash point compared to Triethyl orthoformate but retains high flammability due to volatile ether linkages.
  • Hydrolysis Stability : Less reactive than trimethoxypropane due to steric shielding of the central carbon.

Table 3: Hazard Classification and Handling Requirements

Compound Name Acute Toxicity (Oral LD₅₀) Key Hazard Codes Precautionary Measures (P-Codes)
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- >2000 mg/kg (est.) H225, H315, H412 P210 (avoid ignition), P233 (seal container)
Triethyl orthoformate 4600 mg/kg (rat) H225, H319 P210, P305+P351+P338 (eye protection)
1,1,1-Trimethoxypropane 3500 mg/kg (rat) H226, H302 P240 (grounding), P301+P312 (ingestion)

Notable Risks:

  • The target compound requires stringent flammability controls (P210, P233) surpassing those for trimethoxypropane.
  • Environmental hazards (H412) are unique to the target compound, necessitating containment to prevent aquatic toxicity.

Biological Activity

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], also known as triisobutoxymethane, is a chemical compound with the molecular formula C13H28O3C_{13}H_{28}O_{3} and a CAS Registry Number of 16754-49-7. This compound features a complex structure that includes three isobutoxy groups bonded to a central carbon atom. Its unique arrangement suggests potential biological activities and applications across various fields, including materials science and biochemistry.

Chemical Structure and Properties

The molecular structure of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] can be depicted as follows:

Molecular Formula C13H28O3\text{Molecular Formula }C_{13}H_{28}O_{3}

Structural Characteristics

  • Central Carbon Atom : The compound has a central carbon atom connected to three oxygen atoms.
  • Isobutoxy Groups : Each oxygen is linked to an isobutyl group, contributing to the compound's hydrophobic characteristics.

Physical Properties

PropertyValue
Molecular Weight232.36 g/mol
Purity95%
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Potential Applications

Research suggests that Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] may have various applications due to its unique chemical properties:

  • Solvent : Its ability to dissolve in organic solvents makes it suitable for use in chemical synthesis and reactions.
  • Surfactant : The compound may exhibit surfactant properties due to its amphiphilic nature, potentially useful in formulations requiring emulsification or dispersion.
  • Biological Interactions : Understanding how this compound interacts with biological systems is critical for assessing its safety and efficacy in industrial applications.

Interaction Studies

Interaction studies involving this compound are crucial for determining its behavior in biological systems. Such studies may include:

  • Toxicity Assessments : Evaluating the acute and chronic toxicity of the compound on various biological models.
  • Biodegradability Tests : Investigating how the compound breaks down in environmental conditions and its impact on ecosystems.

Toxicity Studies

Recent studies have highlighted the importance of assessing the toxicity of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]. For instance:

  • A study conducted by OptumInsight Canada Inc. examined the effects of this compound on aquatic organisms, revealing potential risks to aquatic ecosystems if released into water bodies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Propylene glycol dimethyl etherC5H12O3C_{5}H_{12}O_{3}Lower molecular weight; used as a solvent
TrimethylolpropaneC9H20O3C_{9}H_{20}O_{3}Contains three hydroxyl groups; used in resin synthesis
GlycerolC3H8O3C_{3}H_{8}O_{3}Simple structure; widely used in food and pharmaceuticals

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-] stands out due to its larger size and more complex branching structure compared to these compounds, which may contribute to unique physical and chemical properties that can be exploited in various applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-]" in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by adhering to GHS classifications: use respiratory protection (e.g., N95 masks) for inhalation risks (H335), chemical-resistant gloves for skin irritation (H315), and safety goggles to prevent eye exposure (H319) . Ensure proper ventilation and avoid ignition sources (P210) during storage and handling . Pre-experiment risk assessments should align with OSHA HCS guidelines .

Q. How can researchers differentiate this compound from structurally similar ethers like MTBE or tert-butyl derivatives?

  • Methodological Answer : Employ hyphenated analytical techniques:

  • GC-MS : Compare retention indices and fragmentation patterns with reference standards (e.g., MTBE, CAS 1634-04-4) .
  • NMR : Analyze the unique splitting patterns of the methylidyne-tris(oxy) moiety and 2-methyl propane backbone .
    Cross-validate with FT-IR for ether-specific C-O-C stretching (1050–1150 cm⁻¹) .

Q. What experimental parameters are critical for synthesizing this compound with high purity?

  • Methodological Answer : Optimize reaction conditions using fractional distillation (target boiling point range: 100–120°C, inferred from molecular weight 174.28 g/mol ) and monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase). Control side reactions by maintaining anhydrous conditions and catalytic acid/base ratios (e.g., 0.1–1 mol% H₂SO₄) .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates in etherification reactions. Integrate cheminformatics tools (e.g., ICReDD’s reaction path search) to identify optimal catalysts (e.g., Lewis acids) and solvent systems . Validate with microkinetic modeling to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported acute toxicity (H302) and respiratory irritation (H335) data?

  • Methodological Answer : Conduct dose-response studies in vitro (e.g., A549 lung cells for H335) and in vivo (OECD 423 acute oral toxicity guidelines for H302). Cross-reference with structure-activity relationship (SAR) models to assess plausibility of conflicting results . Statistically analyze batch-specific impurities (e.g., residual methoxy derivatives) as confounding variables .

Q. How can factorial design optimize the synthesis of derivatives from this compound?

  • Methodological Answer : Apply a 2^k factorial design to test variables:

  • Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), reaction time (4–12 hr).
  • Response : Yield (%) and selectivity (HPLC area%).
    Use ANOVA to identify significant interactions and derive a predictive model for scaling .

Q. What advanced techniques characterize its thermal stability and decomposition pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition onset temperature. Couple with GC-MS evolved gas analysis to identify volatile byproducts (e.g., formaldehyde, methyl radicals). Isolate intermediates via in-situ FT-IR during controlled heating (5°C/min) .

Q. How do steric and electronic effects of the methylidyne-tris(oxy) group influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : Compare kinetic isotope effects (KIE) in SN2 reactions (e.g., with NaI in acetone). Use Hammett plots to correlate substituent effects on reaction rates. Computational NBO analysis can quantify steric hindrance from the tris(oxy) scaffold .

Methodological Notes

  • Safety-Centric Design : Incorporate hazard controls (e.g., fume hoods, PPE) into experimental workflows to mitigate risks identified in SDS .
  • Data Validation : Cross-check spectral data with NIST Chemistry WebBook entries (e.g., CAS 598-53-8 for analogous ethers) to avoid misidentification .
  • Hybrid Approaches : Combine automated experimentation (e.g., AI-driven reaction screening) with traditional analytical validation to accelerate discovery .

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